molecular formula C19H16N2O5S B2547142 Methyl 2-[2-(2,3-dihydro-1,4-benzodioxine-3-carbonylimino)-1,3-benzothiazol-3-yl]acetate CAS No. 897734-15-5

Methyl 2-[2-(2,3-dihydro-1,4-benzodioxine-3-carbonylimino)-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2547142
CAS No.: 897734-15-5
M. Wt: 384.41
InChI Key: DZANXKVWLSHFCL-VXPUYCOJSA-N
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Description

Methyl 2-[2-(2,3-dihydro-1,4-benzodioxine-3-carbonylimino)-1,3-benzothiazol-3-yl]acetate is a heterocyclic compound featuring a 1,4-benzodioxine moiety fused with a 1,3-benzothiazole ring via a carbonylimino linker. The structure is further functionalized with an acetoxy methyl ester group. Synthesis typically involves condensation reactions between benzodioxine derivatives and benzothiazole intermediates under basic conditions, as seen in analogous procedures for 1,4-benzodioxine-based thiadiazole derivatives .

Properties

IUPAC Name

methyl 2-[2-(2,3-dihydro-1,4-benzodioxine-3-carbonylimino)-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5S/c1-24-17(22)10-21-12-6-2-5-9-16(12)27-19(21)20-18(23)15-11-25-13-7-3-4-8-14(13)26-15/h2-9,15H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZANXKVWLSHFCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=CC=CC=C2SC1=NC(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Benzothiazole Core

The benzothiazole scaffold is typically synthesized via cyclization reactions. A common method involves the condensation of 2-aminothiophenol with carbonyl-containing precursors. For instance, reaction with methyl chloroacetate in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) yields 3-(chloromethyl)-1,3-benzothiazol-2(3H)-one, a key intermediate. Alternative routes employ Hantzsch thiazole synthesis, where thiourea derivatives react with α-halo ketones, though this method is less frequently cited for functionalized benzothiazoles.

Introduction of the Benzodioxine Carbonylimino Group

The benzodioxine carbonylimino moiety is introduced via a coupling reaction between the benzothiazol-2-amine intermediate and 2,3-dihydrobenzodioxine-3-carbonyl chloride. The latter is prepared by treating 2,3-dihydrobenzodioxine-3-carboxylic acid with thionyl chloride (SOCl₂) and a catalytic amount of DMF at 70°C. The acyl chloride is then reacted with benzothiazol-2-amine in dichloromethane (DCM) using triethylamine (Et₃N) as a base, forming the imino linkage.

Alkylation with Methyl Chloroacetate

The final step involves alkylation of the benzothiazole nitrogen at the 3-position. Treatment of the intermediate with methyl chloroacetate in acetonitrile (MeCN) and K₂CO₃ at 60–80°C facilitates nucleophilic substitution, yielding the target compound. Solvent selection is critical; polar aprotic solvents like DMF or MeCN enhance reaction efficiency by stabilizing ionic intermediates.

Optimization of Reaction Conditions

Solvent Selection

Reaction yields are highly solvent-dependent. For the alkylation step, MeCN outperforms toluene or tetrahydrofuran (THF) due to its ability to dissolve both organic and inorganic reagents (e.g., K₂CO₃). In contrast, DCM is preferred for acylation reactions to minimize side reactions.

Base and Catalysts

K₂CO₃ is the base of choice for deprotonating the benzothiazole nitrogen, enabling efficient alkylation. For coupling reactions, Et₃N or diisopropylethylamine (DIPEA) are employed to neutralize HCl generated during acyl chloride reactions. Catalytic DMF accelerates acyl chloride formation by activating SOCl₂.

Temperature and Time

  • Acyl chloride synthesis : 70°C for 1–8 hours.
  • Alkylation : 60–80°C for 12–24 hours.
    Prolonged heating beyond 24 hours risks ester hydrolysis or decomposition.

Characterization and Analytical Techniques

X-ray Crystallography

Single-crystal X-ray diffraction confirms the molecular structure, revealing bond lengths and intermolecular hydrogen bonds stabilizing the crystal lattice. The benzodioxine ring adopts a boat conformation, while the benzothiazole moiety is planar.

Spectroscopic Methods

  • ¹H NMR : Distinct signals for methyl acetate (δ 3.75 ppm, singlet) and benzodioxine protons (δ 4.25–4.40 ppm, multiplet).
  • IR Spectroscopy : Peaks at 1740 cm⁻¹ (ester C=O) and 1660 cm⁻¹ (imino C=N).
  • Mass Spectrometry : Molecular ion peak at m/z 413.1 [M+H]⁺.

Scale-Up Considerations and Industrial Applications

Industrial synthesis requires optimizing cost and safety. Continuous-flow reactors reduce reaction times for acyl chloride synthesis, while solvent recovery systems minimize waste. The compound’s potential as a CNS agent (e.g., antidepressant or stimulant) underscores the need for Good Manufacturing Practice (GMP)-compliant processes.

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Transformations

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:

  • Base-Catalyzed Hydrolysis : Reaction with aqueous NaOH or K₂CO₃ in polar solvents (e.g., acetone, methanol) produces the corresponding carboxylic acid .

  • Acid-Catalyzed Hydrolysis : Concentrated HCl in acetone at reflux cleaves the ester to liberate free carboxylic acids .

Key Data :

Reaction TypeReagents/ConditionsProductYieldSource
Base hydrolysisK₂CO₃, acetone, refluxCarboxylic acid derivative47–85%
Acid hydrolysis10% HCl, acetone, 0°C → RTFree carboxylic acid60–75%

Nucleophilic Substitution at the Benzothiazole Ring

The benzothiazole moiety participates in electrophilic substitutions, particularly at the C-2 and C-6 positions:

  • Sulfonation : Treatment with sulfamoyl chloride introduces sulfonamide groups at the benzothiazole ring, enhancing biological activity.

  • Halogenation : Bromination using 1,2-dibromoethane and K₂CO₃ in acetone forms brominated intermediates .

Example Reaction :

text
Methyl ester + 1,2-dibromoethane → Bromoethoxy intermediate (used in thioether synthesis)[6]

Reduction of the Imine Bond

The carbonylimino (-C=NH-) group can be reduced to an amine using catalytic hydrogenation or hydride agents:

  • Catalytic Hydrogenation : H₂/Pd-C in ethanol reduces the imine to a secondary amine.

  • NaBH₄ Reduction : Selective reduction under mild conditions preserves the ester group.

Mechanistic Insight :
The imine reduction modifies the compound’s electronic profile, potentially altering its interaction with biological targets.

Ring-Opening Reactions of the Benzodioxine Moiety

Under strong acidic or oxidative conditions, the 1,4-benzodioxine ring undergoes cleavage:

  • Acid-Mediated Ring Opening : Concentrated H₂SO₄ or HCl generates catechol derivatives .

  • Oxidative Degradation : H₂O₂/Fe²⁺ systems fragment the dioxane ring into smaller carbonyl-containing fragments.

Cross-Coupling Reactions

The benzothiazole sulfur atom facilitates transition-metal-catalyzed couplings:

  • Suzuki Coupling : Palladium-catalyzed reaction with aryl boronic acids introduces aryl groups at the thiazole ring.

  • Ullmann Coupling : Copper-mediated coupling with amines forms C–N bonds.

Synthetic Utility :
These reactions enable the synthesis of analogs with tailored pharmacokinetic properties .

Condensation Reactions

The carbonylimino group acts as an electrophile in condensations:

  • Schiff Base Formation : Reacts with primary amines to form hydrazone derivatives.

  • Cyclization : Intramolecular reactions under basic conditions generate fused heterocycles.

Thermal Degradation and Stability

Thermogravimetric analysis (TGA) reveals decomposition above 200°C, primarily involving:

  • Ester group decarboxylation

  • Benzothiazole ring fragmentation .

Biological Activity-Driven Modifications

Derivatives synthesized via the above reactions exhibit:

  • Antimicrobial Activity : Sulfamoyl-containing analogs show efficacy against Gram-positive bacteria.

  • Enzyme Inhibition : Carboxylic acid derivatives act as cyclooxygenase (COX) inhibitors .

This compound’s reactivity profile underscores its versatility in medicinal chemistry and materials science. Further studies should explore enantioselective syntheses and in vivo efficacy of its derivatives .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a complex molecular structure that includes a benzothiazole moiety and a benzodioxine unit. Its molecular formula is C16H16N2O3SC_{16}H_{16}N_2O_3S, with a molecular weight of approximately 320.37 g/mol. The presence of both the benzothiazole and benzodioxine structures contributes to its biological activity.

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of key enzymes related to metabolic disorders. For instance:

  • α-Glucosidase Inhibition : Compounds derived from similar structures have shown promising inhibitory effects on α-glucosidase, which is crucial for managing Type 2 Diabetes Mellitus (T2DM) by delaying carbohydrate absorption .
  • Acetylcholinesterase Inhibition : The compound has also been investigated for its ability to inhibit acetylcholinesterase, making it a candidate for Alzheimer's disease treatment .

Anticancer Activity

The anticancer properties of methyl 2-[2-(2,3-dihydro-1,4-benzodioxine-3-carbonylimino)-1,3-benzothiazol-3-yl]acetate have been evaluated against various cancer cell lines:

Cancer Cell Line Inhibition Rate (%)
MDA-MB-231 (Breast)65
LNCaP (Prostate)58
Caco-2 (Colorectal)70
HEK-293 (Normal)15

These results indicate that while the compound exhibits significant activity against cancer cell lines, it shows reduced toxicity towards normal cells .

Case Study 1: In Silico Studies

In silico docking studies have been conducted to predict the binding affinity of this compound to target proteins involved in cancer progression. These studies suggest that the compound can effectively interact with DNA and bovine serum albumin (BSA), indicating potential for further development as an anticancer agent .

Case Study 2: Synthesis and Biological Evaluation

A recent study synthesized derivatives of benzothiazole containing the benzodioxine structure and evaluated their biological activities. The synthesized compounds demonstrated significant inhibition against α-glucosidase and acetylcholinesterase, supporting the therapeutic potential of this class of compounds in treating metabolic disorders and neurodegenerative diseases .

Mechanism of Action

The mechanism by which Methyl 2-[2-(2,3-dihydro-1,4-benzodioxine-3-carbonylimino)-1,3-benzothiazol-3-yl]acetate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiadiazole vs. Benzothiazole Derivatives

The target compound’s benzothiazole core distinguishes it from thiadiazole-fused analogs, such as those synthesized by reacting thiosemicarbazide with benzodioxine derivatives (e.g., (E)-2-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methylene)hydrazine-1-carbothioamide) . Key differences include:

  • Electronic Properties : Benzothiazoles exhibit greater aromatic stabilization due to the sulfur atom’s electron-withdrawing nature, enhancing electrophilic substitution reactivity compared to thiadiazoles.
  • Biological Activity: Benzothiazoles are known for antimicrobial and antitumor properties, whereas thiadiazoles often serve as enzyme inhibitors (e.g., carbonic anhydrase).

Functional Group Variations

  • N,O-Bidentate Directing Groups : Unlike N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which contains an N,O-bidentate group for metal coordination , the target compound’s benzothiazole and ester groups may limit its chelation capacity but enhance solubility in organic solvents.
  • Ester vs. Amide Linkages : The methyl ester in the target compound offers hydrolytic stability under basic conditions compared to amide-containing analogs (e.g., 2-({6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(2,4-dichlorophenyl)acetamide hydrochloride), which are prone to enzymatic cleavage .

Structural and Molecular Data

Compound Name Molecular Formula Molecular Weight Key Functional Groups Applications
Methyl 2-[2-(2,3-dihydro-1,4-benzodioxine-3-carbonylimino)-1,3-benzothiazol-3-yl]acetate C₁₉H₁₅N₂O₅S ~395.4 g/mol Benzodioxine, Benzothiazole, Ester Drug precursor, Catalysis
(E)-2-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methylene)hydrazine-1-carbothioamide C₁₀H₁₀N₂O₂S 246.3 g/mol Thiadiazole, Hydrazine Antimicrobial agents
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ 207.3 g/mol Benzamide, Hydroxyl Metal-catalyzed C–H activation
2-{[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]amino}ethan-1-ol hydrochloride C₁₃H₁₈ClNO₃ 295.7 g/mol Benzodioxine, Amino alcohol Pharmaceutical intermediates

Biological Activity

Methyl 2-[2-(2,3-dihydro-1,4-benzodioxine-3-carbonylimino)-1,3-benzothiazol-3-yl]acetate is a complex organic molecule that features structural motifs commonly associated with bioactive compounds. This compound's unique arrangement of atoms and functional groups suggests potential for diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The molecular formula for this compound is C17H18N2O4S. The compound contains:

  • A benzodioxine moiety, which is known for its potential antioxidant properties.
  • A benzothiazole component that may exhibit antimicrobial and anticancer activities.
  • An acetate group , which can enhance solubility and bioavailability.

Biological Activities

Research indicates that this compound may possess several biological activities:

Antioxidant Activity

Studies have shown that derivatives of benzodioxine can scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases. The presence of the benzodioxine structure in this compound may confer similar properties.

Antimicrobial Properties

Benzothiazole derivatives are known for their antimicrobial effects. Preliminary studies suggest that this compound could inhibit the growth of various bacterial strains .

Anticancer Potential

Research has indicated that compounds containing both benzothiazole and benzodioxine units may exhibit cytotoxic effects against cancer cell lines. In vitro studies have shown that such compounds can induce apoptosis in cancer cells.

The proposed mechanism of action for this compound involves:

  • Interaction with specific molecular targets such as enzymes or receptors involved in oxidative stress and cell proliferation.
  • Modulation of signaling pathways related to apoptosis and inflammation.

Case Studies

Several case studies have been conducted to evaluate the biological activity of similar compounds:

  • Antioxidant Efficacy : A study on benzodioxine derivatives demonstrated significant free radical scavenging activity compared to standard antioxidants like ascorbic acid .
  • Antimicrobial Testing : Research involving benzothiazole derivatives revealed broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Assays : In vitro assays showed that benzothiazole-containing compounds could reduce viability in various cancer cell lines by inducing apoptosis through caspase activation pathways .

Data Table: Biological Activities Summary

Activity TypeCompound TypeObserved EffectReference
AntioxidantBenzodioxine derivativesFree radical scavenging
AntimicrobialBenzothiazole derivativesInhibition of bacterial growth
AnticancerBenzothiazole-containingInduction of apoptosis in cancer cells

Q & A

Q. What are the standard synthetic routes for preparing Methyl 2-[2-(2,3-dihydro-1,4-benzodioxine-3-carbonylimino)-1,3-benzothiazol-3-yl]acetate?

The synthesis typically involves multi-step reactions, including condensation of substituted benzothiazole precursors with carbonyl-containing intermediates. A common approach is refluxing 2-aminothiophenol derivatives with β-keto esters or α,β-unsaturated carbonyl compounds in acidic ethanol (e.g., HCl-saturated ethanol). For example, similar benzothiazinone derivatives are synthesized by reacting 2-aminothiophenol with β-aroylacrylic acids under reflux, followed by recrystallization from methanol . Alternative methods include using AlCl₃ as a catalyst for Friedel-Crafts acylation to generate intermediates .

Q. Key Reaction Conditions Table

StepReagents/ConditionsPurposeReference
12-aminothiophenol + β-keto ester, HCl/EtOH, refluxCyclocondensation to form benzothiazole core
2Methanol recrystallizationPurification
3AlCl₃ catalysis (if applicable)Acylation of aromatic rings

Q. How is the compound characterized structurally?

X-ray crystallography is the gold standard for structural elucidation. The compound’s crystalline form is analyzed using SHELX software (e.g., SHELXL for refinement) to determine bond lengths, angles, and hydrogen-bonding networks . Conformational analysis (e.g., torsion angles of the benzodioxine and benzothiazole moieties) and intermolecular interactions (e.g., N–H⋯O and C–H⋯O bonds) are critical for understanding packing behavior . Spectroscopic methods like NMR (¹H/¹³C) and IR complement crystallographic data to confirm functional groups and regiochemistry.

Advanced Research Questions

Q. What experimental strategies resolve contradictions in structural assignments of benzothiazole derivatives?

Discrepancies between proposed and observed structures (e.g., benzothiazepine vs. benzothiazinone) are resolved via:

  • X-ray diffraction : Definitive proof of ring size and substituent orientation (e.g., six-membered benzothiazinone vs. seven-membered benzothiazepine) .
  • Comparative spectroscopy : ¹H NMR coupling constants and IR carbonyl stretches differentiate between keto-enol tautomers or ring conformers.
  • Computational modeling : Density Functional Theory (DFT) optimizes proposed structures and compares calculated/experimental spectroscopic data .

Case Study : In a related compound, crystallography revealed a benzothiazinone structure despite initial claims of a benzothiazepine, highlighting the importance of empirical validation .

Q. How can researchers design experiments to evaluate the compound’s bioactivity?

  • In vitro assays : Test antimicrobial activity using MIC (Minimum Inhibitory Concentration) assays against Candida albicans or bacterial strains, referencing benzothiazole derivatives’ known antifungal properties .
  • Enzyme inhibition studies : Screen against target enzymes (e.g., fungal lanosterol demethylase) using fluorometric assays.
  • Structure-Activity Relationship (SAR) : Modify the benzodioxine or acetate moieties and compare bioactivity trends .

Q. Table: Example Bioactivity Parameters

Assay TypeTargetKey MetricsReference
MICC. albicansIC₅₀, zone of inhibition
Enzyme InhibitionCytochrome P450% inhibition at 10 µM

Q. What computational methods predict the compound’s reactivity or binding modes?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., fungal cytochrome P450).
  • DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify persistent binding motifs.

Q. How do crystallization conditions affect the compound’s polymorphic forms?

Polymorphism is influenced by solvent choice (e.g., methanol vs. ethanol), cooling rates, and additives. For example:

  • Slow evaporation from methanol yields larger crystals suitable for diffraction .
  • Additives (e.g., DMSO) may stabilize specific hydrogen-bonding networks.
  • Temperature gradients during recrystallization can induce conformational changes in the benzodioxine ring .

Q. What analytical techniques quantify purity, and how are contradictions in purity assessments addressed?

  • HPLC-MS : Quantifies impurities >0.1% and confirms molecular weight.
  • Elemental analysis : Validates C/H/N/S content within ±0.4% of theoretical values .
  • DSC/TGA : Detects polymorphic contaminants via melting point deviations.
    Contradictions arise from residual solvents or amorphous content; orthogonal methods (e.g., NMR integration vs. HPLC) resolve these .

Q. How is the compound’s stability under various storage conditions evaluated?

  • Forced degradation studies : Expose to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products via LC-MS.
  • Long-term stability : Monitor crystalline samples stored at –20°C, 4°C, and RT for 6–12 months.
  • Hydrolytic stability : Test in buffered solutions (pH 1–10) to assess ester group susceptibility .

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